molecular formula C9H15N3O4S B7555267 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid

3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid

Cat. No. B7555267
M. Wt: 261.30 g/mol
InChI Key: ZETJBFIRFAXACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid, commonly known as EIPA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPA has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (NHE), which is involved in regulating intracellular pH and cell volume.

Mechanism of Action

EIPA inhibits the activity of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid by binding to its extracellular domain, which prevents the exchange of Na+ and H+. This leads to a decrease in intracellular pH and an increase in cell volume. EIPA has also been shown to inhibit other ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects
EIPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. EIPA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and metastasis, which is the spread of cancer to other parts of the body. In addition, EIPA has been shown to have neuroprotective effects and improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EIPA in lab experiments is its specificity for 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid. EIPA has been extensively studied and has a well-established mechanism of action. However, EIPA has also been shown to inhibit other ion channels, which may limit its use in certain experiments. In addition, EIPA has poor solubility in water, which may require the use of organic solvents.

Future Directions

There are several future directions for the study of EIPA. One area of research is the development of more potent and selective 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid inhibitors. This may involve modifying the structure of EIPA or developing new compounds based on its structure. Another area of research is the investigation of the role of this compound in various diseases and the potential therapeutic applications of this compound inhibitors. Finally, the use of EIPA in combination with other therapies, such as chemotherapy or radiation therapy, may improve their efficacy and reduce their side effects.

Synthesis Methods

EIPA is synthesized by reacting 4-methylimidazole with ethyl chloroacetate to form ethyl-4-methylimidazole-2-carboxylate. This intermediate is then reacted with sodium sulfonate to form 4-methylimidazole-2-sulfonic acid ethyl ester, which is further reacted with methylamine to form 4-methylimidazole-2-sulfonic acid ethyl ester methylamide. The final step involves reacting 4-methylimidazole-2-sulfonic acid ethyl ester methylamide with 2-chloroethylamine hydrochloride to form EIPA.

Scientific Research Applications

EIPA has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid), which is involved in regulating intracellular pH and cell volume. This compound plays a critical role in various physiological processes, including cell proliferation, migration, and apoptosis. Dysregulation of this compound activity has been implicated in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Therefore, EIPA has been investigated as a potential therapeutic agent for these diseases.

properties

IUPAC Name

3-[ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-3-12(5-4-9(13)14)17(15,16)8-6-11(2)7-10-8/h6-7H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETJBFIRFAXACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)S(=O)(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.